Cas no 33581-98-5 (pyrimidin-4-ylmethanol)

Pyrimidin-4-ylmethanol is a heterocyclic alcohol featuring a pyrimidine core substituted with a hydroxymethyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of nucleoside analogs and kinase inhibitors. Its reactive hydroxymethyl group enables facile functionalization, making it valuable for derivatization and scaffold modification. The pyrimidine ring contributes to its utility in medicinal chemistry, where it often imparts favorable binding interactions with biological targets. High purity grades are available for research applications, ensuring reproducibility in synthetic workflows. Its stability under standard conditions further enhances its practicality as a building block in drug discovery and agrochemical development.
pyrimidin-4-ylmethanol structure
pyrimidin-4-ylmethanol structure
Product Name:pyrimidin-4-ylmethanol
CAS No:33581-98-5
MF:C5H6N2O
MW:110.11394071579
MDL:MFCD03789625
CID:93590
PubChem ID:12933341
Update Time:2025-05-26

pyrimidin-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 4-(Hydroxymethyl)pyrimidine
    • 4-Pyrimidinemethanol
    • (pyrimidin-4-yl)methanol
    • pyrimidin-4-ylmethanol
    • Pyrimidin-4-yl-Methanol
    • 4-hydroxymethylpyrimidine
    • 4-pyrimidinylmethanol
    • 4-pyrimidylmethyl alcohol
    • hydroxymethyl-4 pyrimidine
    • pyrimidin-4-ylmethan-1-ol
    • A821856
    • SCHEMBL1821167
    • DTXSID80513325
    • PB12296
    • EN300-129462
    • CS-W018611
    • FT-0678649
    • TS-01538
    • J-019262
    • MFCD03789625
    • 33581-98-5
    • AM20090513
    • Communicacid
    • CHEBI:190860
    • AKOS005254376
    • SY037570
    • OEYVFRVNVPKHQQ-UHFFFAOYSA-N
    • J-515991
    • STL554342
    • DB-013169
    • BBL100548
    • MDL: MFCD03789625
    • Inchi: 1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2
    • InChI Key: OEYVFRVNVPKHQQ-UHFFFAOYSA-N
    • SMILES: OCC1C=CN=CN=1

Computed Properties

  • Exact Mass: 110.04800
  • Monoisotopic Mass: 110.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 67.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 46Ų

Experimental Properties

  • Density: 1.227
  • Melting Point: 75-78℃
  • Boiling Point: 250.7°C at 760 mmHg
  • Flash Point: 105.5°C
  • Refractive Index: 1.557
  • PSA: 46.01000
  • LogP: -0.03110

pyrimidin-4-ylmethanol Security Information

pyrimidin-4-ylmethanol Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

pyrimidin-4-ylmethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
067742-250mg
Pyrimidin-4-ylmethanol
33581-98-5 97%
250mg
£54.00 2022-03-01
Fluorochem
067742-1g
Pyrimidin-4-ylmethanol
33581-98-5 97%
1g
£119.00 2022-03-01
Fluorochem
067742-5g
Pyrimidin-4-ylmethanol
33581-98-5 97%
5g
£441.00 2022-03-01
Fluorochem
067742-25g
Pyrimidin-4-ylmethanol
33581-98-5 97%
25g
£1869.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
032484-1g
pyrimidin-4-ylmethanol
33581-98-5 98%
1g
2746.0CNY 2021-07-02
Apollo Scientific
OR42131-1g
4-(Hydroxymethyl)pyrimidine
33581-98-5 97%
1g
£106.00 2024-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H895231-100mg
4-(Hydroxymethyl)pyrimidine
33581-98-5 97%
100mg
¥303.75 2022-01-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H895231-250mg
4-(Hydroxymethyl)pyrimidine
33581-98-5 97%
250mg
¥438.75 2022-01-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73816-1g
Pyrimidin-4-yl-Methanol
33581-98-5 98%
1g
¥9906.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73816-50mg
Pyrimidin-4-yl-Methanol
33581-98-5 98%
50mg
¥816.00 2022-04-26

pyrimidin-4-ylmethanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:33581-98-5)4-hydroxymethylpyrimidine
Order Number:sfd7198
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:33581-98-5)pyrimidin-4-ylmethanol
Order Number:A821856
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):376.0
Email:sales@amadischem.com

Additional information on pyrimidin-4-ylmethanol

Recent Advances in the Study of Pyrimidin-4-ylmethanol (CAS: 33581-98-5) in Chemical Biology and Pharmaceutical Research

Pyrimidin-4-ylmethanol (CAS: 33581-98-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile scaffold, which allows for diverse functionalization. This research brief synthesizes the latest findings on the applications, synthetic methodologies, and mechanistic insights related to pyrimidin-4-ylmethanol, providing a comprehensive overview for researchers in the field.

One of the most notable advancements in the use of pyrimidin-4-ylmethanol is its role in the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidin-4-ylmethanol exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a lead candidate with nanomolar potency and improved pharmacokinetic properties. This breakthrough underscores the potential of pyrimidin-4-ylmethanol as a scaffold for developing next-generation anticancer drugs.

In addition to its applications in oncology, pyrimidin-4-ylmethanol has been investigated for its antiviral properties. A recent preprint on bioRxiv reported that certain pyrimidin-4-ylmethanol derivatives exhibit broad-spectrum activity against RNA viruses, including SARS-CoV-2 and influenza. The researchers employed molecular docking studies to elucidate the interaction between these derivatives and viral RNA polymerases, revealing a novel binding mode that disrupts viral replication. These findings open new avenues for the development of pan-antiviral agents, particularly in the context of emerging infectious diseases.

From a synthetic perspective, advancements in green chemistry have enabled more efficient and sustainable routes to pyrimidin-4-ylmethanol. A 2024 paper in Organic Process Research & Development described a catalytic hydrogenation method that reduces the environmental impact of traditional synthetic pathways. This method not only improves yield and purity but also aligns with the pharmaceutical industry's growing emphasis on sustainability. Such innovations are critical for scaling up production while minimizing waste and energy consumption.

Mechanistic studies have also shed light on the biochemical pathways modulated by pyrimidin-4-ylmethanol derivatives. For instance, a proteomics-based approach revealed that these compounds can induce selective protein degradation via the ubiquitin-proteasome system, a mechanism that has gained traction in targeted protein degradation (TPD) therapies. This dual functionality—kinase inhibition and protein degradation—positions pyrimidin-4-ylmethanol as a multifunctional tool in chemical biology and drug discovery.

In conclusion, the recent research on pyrimidin-4-ylmethanol (CAS: 33581-98-5) underscores its versatility and therapeutic potential across multiple domains. From kinase inhibition to antiviral activity and sustainable synthesis, this compound continues to inspire innovative approaches in medicinal chemistry. Future studies should focus on translational applications, such as preclinical testing and formulation development, to bridge the gap between bench research and clinical utility. The insights gathered here provide a solid foundation for further exploration and highlight the compound's enduring relevance in the field.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:33581-98-5)4-hydroxymethylpyrimidine
sfd7198
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:33581-98-5)pyrimidin-4-ylmethanol
A821856
Purity:99%
Quantity:5g
Price ($):376.0
Email